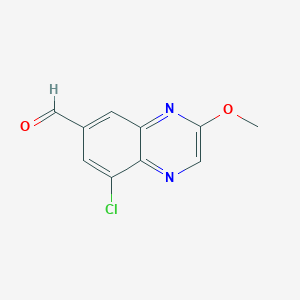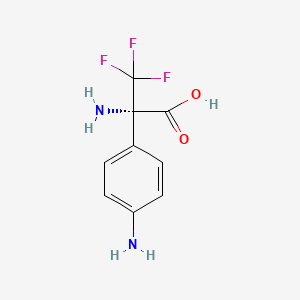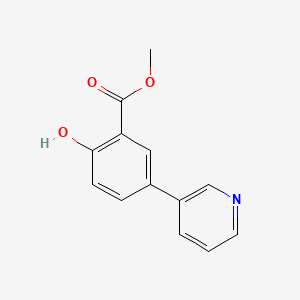
Methyl 2-hydroxy-5-(pyridin-3-yl)benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 2-hydroxy-5-(pyridin-3-yl)benzoate is an organic compound that belongs to the class of benzoates It is characterized by the presence of a pyridine ring attached to a benzoate moiety, with a hydroxyl group at the second position and a methyl ester group at the fifth position
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-hydroxy-5-(pyridin-3-yl)benzoate typically involves the esterification of 2-hydroxy-5-(pyridin-3-yl)benzoic acid. One common method is the Fischer esterification, where the benzoic acid is reacted with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to drive the equilibrium towards the formation of the ester.
Industrial Production Methods: In an industrial setting, the synthesis may be scaled up using continuous flow reactors to ensure consistent product quality and yield. The use of solid acid catalysts, such as ion-exchange resins, can also be employed to facilitate the esterification process while minimizing the need for corrosive liquid acids.
Análisis De Reacciones Químicas
Types of Reactions: Methyl 2-hydroxy-5-(pyridin-3-yl)benzoate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The pyridine ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid.
Major Products:
Oxidation: Formation of 2-hydroxy-5-(pyridin-3-yl)benzaldehyde or 2-hydroxy-5-(pyridin-3-yl)benzoic acid.
Reduction: Formation of 2-hydroxy-5-(pyridin-3-yl)benzyl alcohol.
Substitution: Formation of nitro or halogenated derivatives of the pyridine ring.
Aplicaciones Científicas De Investigación
Methyl 2-hydroxy-5-(pyridin-3-yl)benzoate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of heterocyclic compounds.
Medicine: Research is ongoing to explore its potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.
Industry: It is used in the development of materials with specific properties, such as polymers and coatings.
Mecanismo De Acción
The mechanism of action of Methyl 2-hydroxy-5-(pyridin-3-yl)benzoate and its derivatives often involves interaction with biological macromolecules. The pyridine ring can engage in π-π stacking interactions with aromatic amino acids in proteins, while the hydroxyl and ester groups can form hydrogen bonds with active site residues. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s observed biological effects .
Comparación Con Compuestos Similares
Methyl 2-hydroxybenzoate: Lacks the pyridine ring, making it less versatile in terms of biological activity.
Methyl 5-(pyridin-3-yl)benzoate: Lacks the hydroxyl group, which reduces its ability to form hydrogen bonds.
2-Hydroxy-5-(pyridin-3-yl)benzoic acid: The free carboxylic acid group makes it more acidic and less lipophilic compared to the ester.
Uniqueness: Methyl 2-hydroxy-5-(pyridin-3-yl)benzoate is unique due to the combination of the hydroxyl group and the pyridine ring, which enhances its ability to interact with biological targets and increases its potential for diverse chemical modifications.
Propiedades
Fórmula molecular |
C13H11NO3 |
|---|---|
Peso molecular |
229.23 g/mol |
Nombre IUPAC |
methyl 2-hydroxy-5-pyridin-3-ylbenzoate |
InChI |
InChI=1S/C13H11NO3/c1-17-13(16)11-7-9(4-5-12(11)15)10-3-2-6-14-8-10/h2-8,15H,1H3 |
Clave InChI |
KDGVQKPJCKZWCP-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)C1=C(C=CC(=C1)C2=CN=CC=C2)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-(7-chlorobenzo[d]isoxazol-3-yl)acetic Acid](/img/structure/B13907098.png)



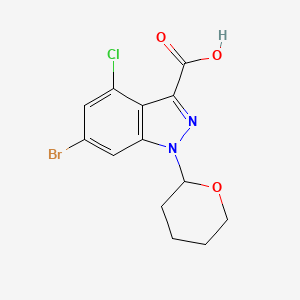
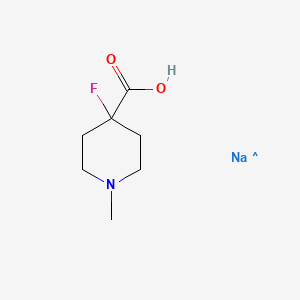
![(2-Oxo-1,2-dihydro-benzo[e][1,2,4]triazepin-3-yl)-acetic acid](/img/structure/B13907126.png)
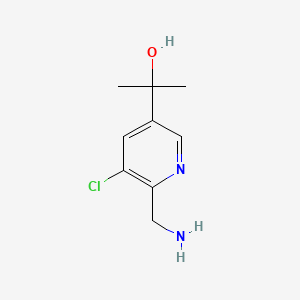
![(2S)-2-amino-N-[(3-cyanophenyl)methyl]-3,3-dimethylbutanamide](/img/structure/B13907138.png)
![Ditert-butyl cis-2,5-diazabicyclo[4.2.0]octane-2,5-dicarboxylate](/img/structure/B13907146.png)
